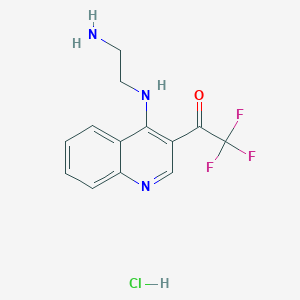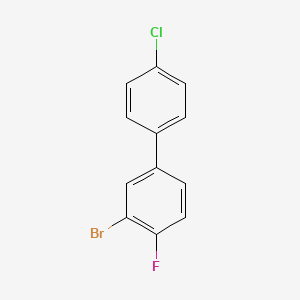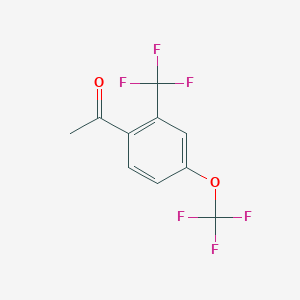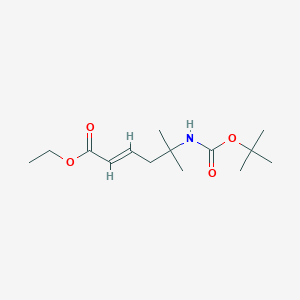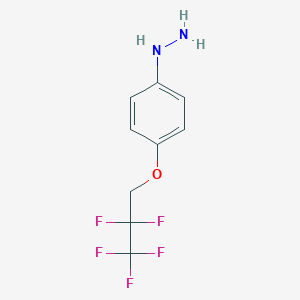
4-(2,2,3,3,3-Pentafluoropropoxy)phenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,3,3,3-Pentafluoropropoxy)phenylhydrazine is a chemical compound with the molecular formula C9H9F5N2O It is characterized by the presence of a pentafluoropropoxy group attached to a phenyl ring, which is further bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3,3-Pentafluoropropoxy)phenylhydrazine typically involves the reaction of 4-hydroxyphenylhydrazine with 2,2,3,3,3-pentafluoropropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,3,3,3-Pentafluoropropoxy)phenylhydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenylhydrazine derivatives.
Scientific Research Applications
4-(2,2,3,3,3-Pentafluoropropoxy)phenylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,2,3,3,3-Pentafluoropropoxy)phenylhydrazine involves its interaction with molecular targets through its hydrazine and fluorinated moieties. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, while the fluorinated group can enhance the compound’s lipophilicity and stability. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2,3,3,3-Pentafluoropropoxy)phenol
- 2,2,3,3,3-Pentafluoropropylhydrazine
- 4-(Trifluoromethoxy)phenylhydrazine
Uniqueness
4-(2,2,3,3,3-Pentafluoropropoxy)phenylhydrazine is unique due to the presence of both a pentafluoropropoxy group and a hydrazine moiety. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H9F5N2O |
|---|---|
Molecular Weight |
256.17 g/mol |
IUPAC Name |
[4-(2,2,3,3,3-pentafluoropropoxy)phenyl]hydrazine |
InChI |
InChI=1S/C9H9F5N2O/c10-8(11,9(12,13)14)5-17-7-3-1-6(16-15)2-4-7/h1-4,16H,5,15H2 |
InChI Key |
FUUCVKLHCGWNOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN)OCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13433829.png)
![(2S)-7-fluoro-6-(3-hydroxypropanoyl)-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13433837.png)



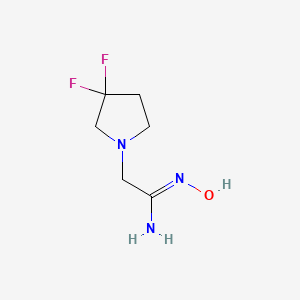
![1-Bromo-4-[2-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)ethyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid](/img/structure/B13433858.png)
